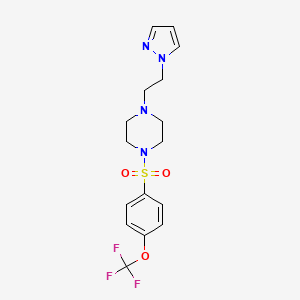

1-Chloro-4-(4-methoxyphenyl)phthalazine

Descripción general

Descripción

“1-Chloro-4-(4-methoxyphenyl)phthalazine” is a chemical compound with the CAS Number: 128615-83-8 . It has a molecular weight of 270.72 . The IUPAC name for this compound is this compound . It is typically stored at temperatures below -10 degrees Celsius .

Molecular Structure Analysis

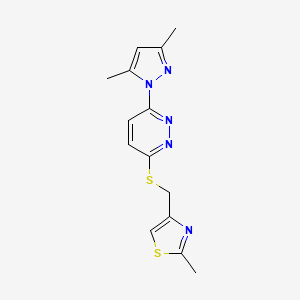

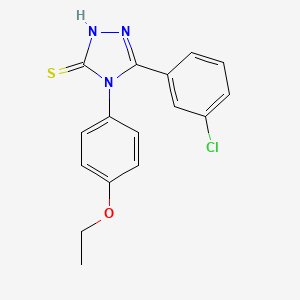

The InChI code for “this compound” is 1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(16)18-17-14/h2-9H,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a powder . It has a melting point of 146-147 degrees Celsius .Aplicaciones Científicas De Investigación

Phosphodiesterase Inhibition and Vasorelaxant Activity

- 1-Chloro-4-(4-methoxyphenyl)phthalazine derivatives have been studied for their ability to inhibit phosphodiesterase 5 (PDE5). This inhibition can have potential therapeutic implications, especially in cardiovascular diseases. For instance, specific derivatives of this compound demonstrated potent vasorelaxant activity in isolated porcine coronary arteries (Watanabe et al., 1998) (Watanabe et al., 2000).

Anticancer Properties

- Research has demonstrated the potential of this compound derivatives in exhibiting anticancer effects. Certain synthesized derivatives have shown significant cytotoxic effects against various human tumor cell lines, indicating their potential as anticancer agents (Behalo et al., 2017) (Xin et al., 2018) (Li et al., 2006).

Spectroscopic and Magnetic Resonance Elucidation

- Spectroscopic and magnetic resonance techniques have been utilized to elucidate the structure of polymers derived from this compound. These studies contribute to the understanding of the molecular structure and properties of such derivatives (Paventi et al., 1996).

Antimicrobial Activities

- Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These studies suggest potential applications in developing new antimicrobial agents (El-Wahab et al., 2011).

Polymer Synthesis and Characterization

- Research has also focused on the synthesis and characterization of new soluble aromatic poly(aryl amide)s containing chlorine substituents derived from this compound. These studies contribute to the development of new materials with potential industrial applications (Peng, 2005).

Positive Inotropic Agents

- Derivatives of this compound have been synthesized and evaluated for their positive inotropic activity, which could have implications in the treatment of heart conditions (Wu et al., 2013).

Antioxidant Activity

- Certain synthesized phthalazine derivatives, including those based on this compound, have been investigated for their antioxidant activity. This research adds to the understanding of the potential health benefits of these compounds (Shyma et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . There are several precautionary statements associated with the compound, including recommendations for handling and storage, first-aid measures, and disposal considerations .

Mecanismo De Acción

Target of Action

It’s known that similar phthalazine derivatives have shown anti-proliferative activity on human breast cancer cell line mcf-7 .

Mode of Action

It’s known that similar phthalazine derivatives have shown potent cytotoxic activity .

Biochemical Pathways

It’s known that similar phthalazine derivatives have shown anti-proliferative activity on human breast cancer cell line mcf-7 , suggesting that it may affect pathways related to cell proliferation.

Result of Action

It’s known that similar phthalazine derivatives have shown potent cytotoxic activity , suggesting that it may induce cell death in certain cancer cells.

Propiedades

IUPAC Name |

1-chloro-4-(4-methoxyphenyl)phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(16)18-17-14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYAPEMXDAIQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

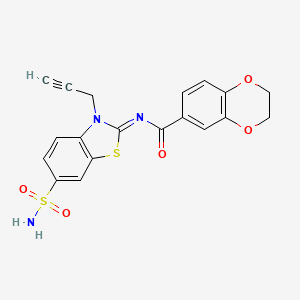

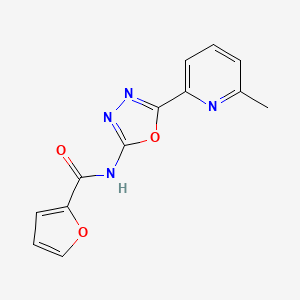

![(2E)-1-[4-(pyridin-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2963259.png)

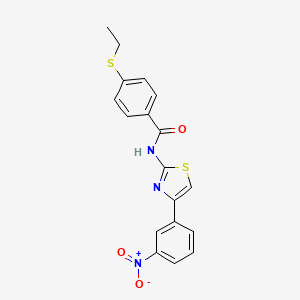

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2963265.png)

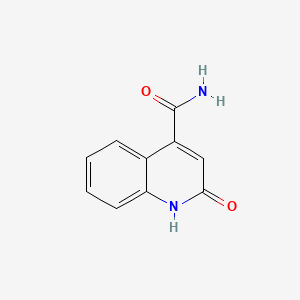

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2963267.png)

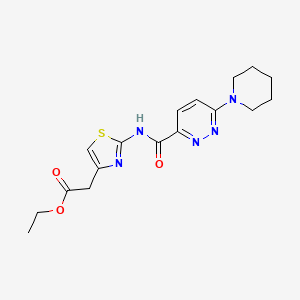

![N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2963273.png)

![(2-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2963274.png)